2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

描述

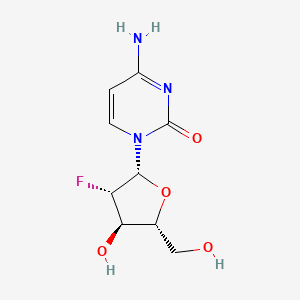

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is a fluorinated nucleoside analog with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is structurally similar to cytidine, a nucleoside found in DNA and RNA, but with a fluorine atom replacing a hydroxyl group at the 2' position of the sugar moiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine typically involves the following steps:

Protection of the hydroxyl groups: on the ribose sugar using protecting groups such as acetyl or benzyl groups.

Fluorination: of the 2' position of the ribose sugar using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Coupling: of the fluorinated sugar with cytosine using a glycosylation reaction, often facilitated by promoters like triflic acid or boron trifluoride etherate.

Deprotection: of the hydroxyl groups to yield the final product.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine can undergo various chemical reactions, including:

Oxidation: Conversion of the cytosine base to uracil or other oxidized derivatives.

Reduction: Reduction of the cytosine base to form aminomethylcytosine.

Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide, under acidic or neutral conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Uracil derivatives, 5-hydroxymethylcytosine, etc.

Reduction: Aminomethylcytosine, other reduced cytosine derivatives.

Substitution: Fluorinated cytosine derivatives with different functional groups.

科学研究应用

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.

Biology: Employed in studies of nucleoside metabolism and nucleotide synthesis pathways.

Medicine: Investigated for its antiviral and anticancer properties. It has shown potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.

Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

作用机制

The compound exerts its effects primarily through the inhibition of DNA synthesis. It is incorporated into the DNA of rapidly dividing cells, leading to chain termination and apoptosis. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.

相似化合物的比较

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is similar to other nucleoside analogs such as 2'-deoxycytidine and 5-fluorouracil. its unique fluorine atom confers distinct biochemical properties and enhanced antitumor activity. Other similar compounds include:

2'-Deoxycytidine: A natural nucleoside found in DNA.

5-Fluorouracil: A widely used chemotherapeutic agent.

Gemcitabine: Another fluorinated nucleoside analog with antitumor activity.

生物活性

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine (commonly referred to as 2'-F-ara-C) is a nucleoside analog that has garnered significant attention in the field of antiviral research due to its biological activity against various viral pathogens, particularly herpes simplex virus (HSV) and human immunodeficiency virus (HIV). This article delves into the biological activity of 2'-F-ara-C, summarizing key research findings, case studies, and relevant data.

The antiviral efficacy of 2'-F-ara-C is primarily attributed to its ability to inhibit viral replication. The compound is phosphorylated by viral kinases into its active triphosphate form, which then competes with natural nucleotides during viral DNA synthesis. This incorporation disrupts the viral replication process, leading to a decrease in viral load.

Key Findings

- Antiviral Activity :

- Resistance Mechanisms :

Study on HIV-1 Inhibition

A series of experiments evaluated the efficacy of 2'-F-ara-C against HIV-1. The compound was found to inhibit viral replication effectively without exhibiting significant cytotoxicity at concentrations up to 25 µM. Notably, compounds derived from 2'-F-ara-C showed promise as novel nucleoside reverse transcriptase inhibitors (NRTIs), suggesting potential for therapeutic application in HIV treatment .

Herpes Simplex Virus Studies

In vivo studies demonstrated that mice inoculated with HSV-2 showed significant reductions in viral load when treated with 2'-F-ara-C derivatives. The relative potency was assessed using plaque reduction assays, establishing a clear therapeutic window for the compound compared to existing antivirals like acyclovir .

Table 1: Antiviral Efficacy of 2'-F-ara-C and Derivatives

| Compound | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| 2'-Fluoro-2'-deoxy-arabino-Cytidine | HIV-1 | 0.7 | |

| 1-(2-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine | HSV-1 | <0.5 | |

| Acyclovir | HSV-1 | ~5 | |

| Vidarabine | HSV-1 | ~10 |

Table 2: Resistance Mechanisms in HSV Strains

| Strain Type | Thymidine Kinase Activity | Sensitivity to Nucleoside Analogues |

|---|---|---|

| Wild-Type | Present | Sensitive |

| Resistant Variant | Absent | Resistant |

属性

IUPAC Name |

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-PXBUCIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205208 | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-83-8 | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-FLUORO-2'-DEOXY-ARABINOFURANOSYL-CYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688292GL11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。